molecular formula C18H17FN2O2 B4582148 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4582148
M. Wt: 312.3 g/mol
InChI Key: VMMLJHTXYORHMC-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative characterized by a fluoro-substituted benzamide moiety linked via an ethylamine chain to a 6-methoxyindole group. The compound’s structure combines features of aromatic fluorination and indole substitution, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-23-13-6-7-14-12(11-21-17(14)10-13)8-9-20-18(22)15-4-2-3-5-16(15)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMLJHTXYORHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects by binding to specific receptors, inhibiting or activating enzymes, and interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The primary structural variations among benzamide-indole derivatives lie in the substituents on the indole ring and the benzamide group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzamide-Indole Derivatives
Compound Name Indole Substituent Benzamide Substituent Key Properties/Applications References
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide 6-methoxy 2-fluoro Hypothetical: Potential Arp2/3 inhibition (unconfirmed)
CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) 2-methyl 2-fluoro Arp2/3 inhibitor (IC₅₀ = 17 µM); used in cell migration studies
CCG258205 (Kinase inhibitor) N/A 5-fluoro, piperidinyl GPCR kinase 2 inhibitor; >95% HPLC purity
Nitazoxanide Thiazole (nitro) 2-acetoxy Antiparasitic agent; targets pyruvate:ferredoxin oxidoreductase
N-(2-phenethyl)benzamide None None Isolated from Litsea spp.; no significant cytotoxicity

Key Observations :

estimated lower logP for 6-methoxy analog) and binding interactions . Positional isomers (e.g., indole-1-yl vs. indole-3-yl substitution) exhibit distinct bioactivity due to altered spatial orientation .

Benzamide Modifications :

  • Fluorination at the 2-position (common in CK-666 and the target compound) enhances metabolic stability and hydrophobic interactions with target proteins .
  • Derivatives like CCG258205 incorporate piperidinyl groups , enabling selective kinase inhibition via conformational constraints .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound (6-methoxy) CK-666 (2-methyl) CCG258205
Molecular Weight ~312.3 (estimated) 296.34 ~550 (estimated)
Solubility (DMSO) Likely ≥25 mg/mL ≥25 mg/mL Not reported
logP (Predicted) ~3.0 3.68 ~4.5
Stability Stable at 2–8°C Stable at 2–8°C Not reported

Notes:

  • Stability profiles are similar for DMSO solutions stored at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

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